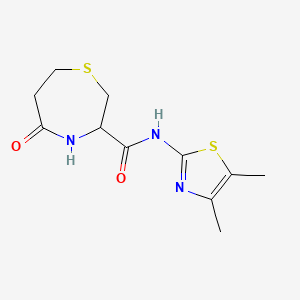

N-(4,5-dimethylthiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

N-(4,5-dimethylthiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic heterocyclic compound featuring a seven-membered thiazepane ring fused with a substituted thiazole moiety. The thiazole group (4,5-dimethylthiazol-2-yl) is structurally analogous to components found in bioactive molecules, such as those used in cytotoxicity assays (e.g., MTT assay reagents) .

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-6-7(2)18-11(12-6)14-10(16)8-5-17-4-3-9(15)13-8/h8H,3-5H2,1-2H3,(H,13,15)(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTXLOFCCCXFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CSCCC(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(4,5-dimethylthiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is the mitochondrial dehydrogenases present in viable cells. These enzymes play a crucial role in cellular respiration and energy production, making them a key target for this compound.

Mode of Action

This compound, also known as a tetrazolium dye, is readily taken up by viable cells and reduced by the action of mitochondrial dehydrogenases. The reduction of the tetrazolium dye results in the formation of a water-insoluble blue formazan. This process is indicative of cellular metabolic activity and viability.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the mitochondrial electron transport chain . The mitochondrial dehydrogenases, which are part of this chain, reduce the tetrazolium dye to formazan. The amount of formazan produced per cell in a given time is dependent on the metabolic activity of that cell.

Pharmacokinetics

Given its molecular weight of 22827, it is likely to have good bioavailability

Result of Action

The result of the compound’s action is the formation of a water-insoluble blue formazan. The amount of formazan produced is directly proportional to the number of viable cells and their metabolic activity. Therefore, this compound is often used in assays to measure cell viability and proliferation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light, and assays using this compound are usually done in the dark. Additionally, the compound’s action may be affected by the presence of other substances in the environment, such as glycolysis inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic motifs and functional group substitutions. Below is a detailed analysis of key similarities and differences:

Thiazole-Containing Analogs

- Compound y : Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate .

- Key Differences :

- Substituents: Compound y includes a hydroperoxypropan-2-yl group on the thiazole ring, absent in the target compound.

- Backbone: A hexan-2-ylcarbamate backbone vs. the thiazepane ring in the target compound.

Functional Groups: Additional ureido and hydroxy groups in Compound y likely alter solubility and target selectivity.

- Compound z: (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide . Key Differences:

- Symmetry: Compound z is a dimeric structure with two thiazol-5-ylmethoxycarbonylamino groups, contrasting with the monomeric thiazepane-thiazole system of the target compound.

- Pharmacokinetics: The dimeric nature may reduce membrane permeability compared to the smaller, more flexible thiazepane derivative.

Thiazepane Derivatives

The thiazepane’s sulfur atom and keto group in the target compound may confer unique hydrogen-bonding or redox properties compared to purely carbon-based rings.

Data Tables

Table 1: Structural Comparison of Thiazole-Containing Compounds

*Molecular weights estimated based on structural complexity.

Research Findings and Implications

- However, its thiazepane backbone may reduce steric hindrance compared to bulkier analogs like Compounds y and z, enhancing interaction with cellular targets.

- Synthetic Challenges : The dimethylthiazole group in the target compound simplifies synthesis compared to the hydroperoxide or dimeric functionalities in Compounds y and z, which require specialized oxidation or coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.